molecular formula C22H29N3O3 B2744969 N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N'-[4-(propan-2-yl)phenyl]ethanediamide CAS No. 953159-33-6

N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N'-[4-(propan-2-yl)phenyl]ethanediamide

Cat. No.: B2744969
CAS No.: 953159-33-6
M. Wt: 383.492
InChI Key: JLITWVSXRPFSAF-UHFFFAOYSA-N
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Description

N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N'-[4-(propan-2-yl)phenyl]ethanediamide is a complex organic compound that features a furan ring, a piperidine ring, and an oxalamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N'-[4-(propan-2-yl)phenyl]ethanediamide typically involves multiple steps. One common route starts with the preparation of the furan-2-ylmethyl piperidine intermediate. This intermediate is then reacted with an oxalyl chloride derivative to form the oxalamide linkage. The reaction conditions often require the use of a base, such as triethylamine, and an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N'-[4-(propan-2-yl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxalamide group can be reduced to form amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced oxalamide derivatives.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N'-[4-(propan-2-yl)phenyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N'-[4-(propan-2-yl)phenyl]ethanediamide involves its interaction with specific molecular targets. The furan ring may interact with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. The oxalamide group may also participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(4-methylphenyl)oxalamide
  • N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(4-ethylphenyl)oxalamide
  • N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(4-tert-butylphenyl)oxalamide

Uniqueness

N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N'-[4-(propan-2-yl)phenyl]ethanediamide is unique due to the presence of the isopropyl group on the phenyl ring, which can influence its steric and electronic properties. This uniqueness can affect its binding affinity and selectivity towards specific molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-N'-(4-propan-2-ylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3/c1-16(2)18-5-7-19(8-6-18)24-22(27)21(26)23-14-17-9-11-25(12-10-17)15-20-4-3-13-28-20/h3-8,13,16-17H,9-12,14-15H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLITWVSXRPFSAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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